Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.26 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-phenoxy-5-(trifluoromethyl)nicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(trifluoromethyl)nicotinate
- 2-Phenoxy-5-(trifluoromethyl)nicotinic acid
- Methyl 2-phenoxy-5-(trifluoromethyl)nicotinate
Uniqueness
This compound is unique due to its combination of a phenoxy group and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in various research applications, as it can interact with a wide range of molecular targets and exhibit unique reactivity patterns.
Properties
IUPAC Name |
ethyl 2-phenoxy-5-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)12-8-10(15(16,17)18)9-19-13(12)22-11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLUZHPUGGHCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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